Bcl-2-IN-17 is synthesized through organic chemistry methods and falls under the category of small molecule inhibitors targeting the Bcl-2 protein family. These compounds are crucial in cancer research as they aim to restore apoptotic pathways that are often disrupted in cancer cells. The classification of Bcl-2-IN-17 includes its designation as a benzothiazole derivative, which has shown promising results in preclinical studies.
The synthesis of Bcl-2-IN-17 involves several steps, typically starting from commercially available precursors. Key methods include:
Bcl-2-IN-17 features a complex molecular structure characterized by:
The molecular formula and weight are critical for understanding its pharmacokinetic properties, although specific data on these parameters would typically be provided in detailed chemical databases or publications.
Bcl-2-IN-17 undergoes specific chemical reactions that are pivotal for its activity:
The mechanism of action for Bcl-2-IN-17 primarily involves:
The physical and chemical properties of Bcl-2-IN-17 include:
Bcl-2-IN-17 has several applications in scientific research:
CAS No.: 31373-65-6
CAS No.: 1217780-14-7
CAS No.: 119698-27-0
CAS No.:
CAS No.: 74340-06-0
CAS No.: 20587-64-8